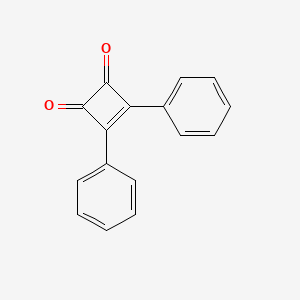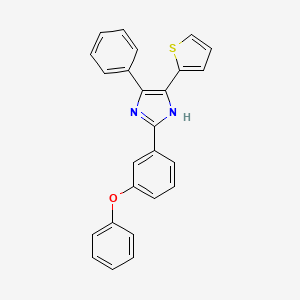
1-(1,1-Dioxido-3-thietanyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxido-3-thietanyl)piperidine is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.278 g/mol It is a unique compound that features both a piperidine ring and a thietane ring with a sulfone group
Análisis De Reacciones Químicas
1-(1,1-Dioxido-3-thietanyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfone group in the thietane ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group, potentially forming a thietane derivative without the sulfone.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxido-3-thietanyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine: Although not widely used in clinical settings, it is explored for its potential medicinal properties, including its ability to interact with specific enzymes or receptors.
Industry: In industrial research, it is used to develop new materials or chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxido-3-thietanyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfone group in the thietane ring can form strong interactions with specific amino acid residues in enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
1-(1,1-Dioxido-3-thietanyl)piperidine can be compared with other similar compounds, such as:
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine: This compound has a similar structure but with a methyl group on the thietane ring.
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine: This compound features a tetrahydrothienyl ring instead of a thietane ring.
1,1-Dioxo-4-piperidin-1-yl-tetrahydrothiophen-3-ol: This compound has a tetrahydrothiophen ring with a hydroxyl group.
The uniqueness of this compound lies in its specific combination of a piperidine ring and a thietane ring with a sulfone group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
500578-00-7 |
|---|---|
Fórmula molecular |
C8H15NO2S |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
3-piperidin-1-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-8(7-12)9-4-2-1-3-5-9/h8H,1-7H2 |
Clave InChI |
UKMNEKXCSBOBLC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







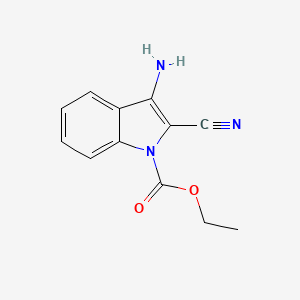
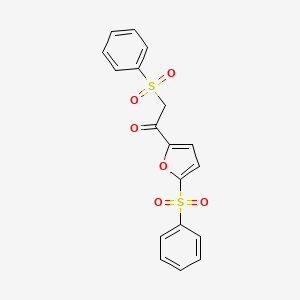


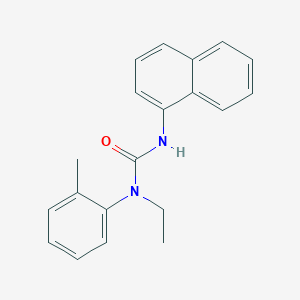
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)

